3,5,6-tribromo-1,2-dihydroacenaphthylene
Description
3,5,6-Tribromo-1,2-dihydroacenaphthylene is a brominated derivative of acenaphthylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three bromine atoms at the 3, 5, and 6 positions on the acenaphthylene ring system. It has the molecular formula C12H7Br3 and a molecular weight of 390.9 g/mol .
Properties
Molecular Formula |
C12H7Br3 |
|---|---|
Molecular Weight |
390.90 g/mol |
IUPAC Name |
3,5,6-tribromo-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C12H7Br3/c13-8-4-2-6-1-3-7-9(14)5-10(15)12(8)11(6)7/h2,4-5H,1,3H2 |
InChI Key |
WFHZQSBRIFNEGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C3=C(C=CC1=C23)Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5,6-Tribromo-1,2-dihydroacenaphthylene can be synthesized through the bromination of acenaphthylene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions using similar conditions as those described for laboratory synthesis. The process may involve continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,5,6-Tribromo-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the parent hydrocarbon or partially reduced intermediates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of various substituted acenaphthylene derivatives.
Oxidation: Formation of acenaphthenequinone and other oxidized products.
Reduction: Formation of acenaphthylene and partially reduced intermediates.
Scientific Research Applications
3,5,6-Tribromo-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other brominated aromatic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5,6-tribromo-1,2-dihydroacenaphthylene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
5,6-Dibromoacenaphthene: A related compound with two bromine atoms at the 5 and 6 positions.
Acenaphthene: The parent hydrocarbon without any bromine substitution.
1,2-Dihydroacenaphthylene: A partially hydrogenated derivative of acenaphthylene.
Uniqueness
3,5,6-Tribromo-1,2-dihydroacenaphthylene is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical and physical properties.
Biological Activity
3,5,6-Tribromo-1,2-dihydroacenaphthylene (TBA) is a polycyclic aromatic compound (PAC) that has garnered attention for its potential biological activities and toxicological implications. This article reviews the available literature on the biological activity of TBA, emphasizing its toxicity, mutagenicity, and environmental impact.
Chemical Structure and Properties
TBA is a brominated derivative of acenaphthylene, characterized by the presence of three bromine atoms at the 3, 5, and 6 positions of the acenaphthylene structure. This modification significantly alters its chemical properties compared to its parent compound.
Acute Toxicity
In studies assessing acute toxicity, TBA has shown varied effects depending on the dosage and exposure duration. For instance, an investigation into the toxicity of related compounds indicated that high doses could lead to significant physiological changes in animal models. These included increased liver weight and altered blood chemistry profiles, suggesting hepatotoxicity as a potential concern .
Chronic Exposure
Chronic exposure studies have revealed that TBA can lead to long-term health effects. A notable study highlighted that exposure to similar brominated compounds resulted in increased cholesterol levels and organ weight changes in test subjects. Specifically, liver hypertrophy was observed in high-dose groups .
Mutagenicity and Carcinogenic Potential
Research into the mutagenic properties of TBA and related compounds has yielded mixed results. Some studies utilizing bacterial strains such as Salmonella typhimurium have indicated that certain PACs exhibit mutagenic potential under specific conditions. However, TBA itself has not been conclusively shown to be mutagenic in these assays .
Environmental Impact
Given its brominated nature, TBA poses potential environmental risks. Brominated compounds are known for their persistence in the environment and bioaccumulation potential. Studies have suggested that TBA can be released into aquatic environments through industrial processes, leading to concerns about its ecological impact .
Case Study 1: Hepatotoxicity Assessment
A study conducted on mice exposed to various doses of brominated acenaphthylenes, including TBA, revealed significant increases in liver weights across all treatment groups. The study indicated a dose-dependent relationship between exposure levels and liver hypertrophy .
| Dose (mg/kg) | Liver Weight Increase (%) |
|---|---|
| Low | 9-13% |
| Mid | 14-19% |
| High | 28-37% |
Case Study 2: Environmental Monitoring
Monitoring studies have detected TBA in sediment samples from industrial areas. The presence of TBA was correlated with elevated levels of other brominated compounds, indicating potential pathways for environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
